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4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro-
Overview
Description
4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with nitro and amino groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- typically involves the reaction of 3-methoxyaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the nitration of 4,6-diaminopyrimidine followed by the coupling with 3-methoxyaniline. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial and Anticancer Properties
Compounds with pyrimidine structures, including 4,6-Pyrimidinediamine derivatives, have been shown to exhibit significant biological activities such as antimicrobial, antiviral, and anticancer properties. Specifically, these compounds can inhibit signaling pathways related to immune responses, making them candidates for treating allergic reactions and autoimmune diseases.
Inhibition of Immune Cell Degranulation
Research indicates that 4,6-Pyrimidinediamine compounds can inhibit degranulation in immune cells like mast cells and basophils. This is particularly relevant for conditions characterized by excessive immune responses, such as allergies and asthma. The compound's ability to block Fc receptor signaling cascades (e.g., IgE and IgG) suggests its potential as a therapeutic agent in managing allergic reactions .
Case Studies
-
Therapeutic Potential in Autoimmune Diseases
A study explored the use of 2,4-pyrimidinediamine compounds (structurally related to 4,6-Pyrimidinediamine) for treating autoimmune diseases. These compounds were found to inhibit signaling cascades that lead to the release of inflammatory mediators from immune cells. This suggests that similar mechanisms may apply to 4,6-Pyrimidinediamine derivatives . -
Inhibition of Syk Kinase
Another research highlighted the role of pyrimidinediamine compounds as potent inhibitors of Syk kinase, a critical enzyme in immune cell signaling pathways. Inhibition of Syk kinase can prevent inappropriate activation of immune responses, indicating that 4,6-Pyrimidinediamine could be beneficial in treating conditions associated with dysregulated immunity .
Mechanism of Action
The mechanism of action of 4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)acetamide
- N-(3-methoxyphenyl)urea
- 3-methoxyphenyl imino thiazolidine-4-one
Uniqueness
4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Biological Activity
4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 233.23 g/mol. Its structure features a pyrimidine ring substituted with a methoxyphenyl group at the N4 position and a nitro group at the C5 position. The presence of the nitro group is particularly significant as it often correlates with biological activity, including antimicrobial, antiviral, and anticancer properties.
The biological activity of 4,6-Pyrimidinediamine can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The pyrimidine ring can participate in nucleophilic substitution reactions, enhancing its reactivity and potential interactions with biological targets.
- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Inhibition of Signaling Pathways : Research indicates that derivatives of 4,6-Pyrimidinediamine can inhibit IgE and IgG receptor signaling cascades, which are crucial in immune responses. This suggests potential applications in treating allergic reactions or autoimmune diseases .
Antimicrobial Activity
Research has demonstrated that compounds containing pyrimidine structures exhibit significant antimicrobial properties. In particular, 4,6-Pyrimidinediamine derivatives have shown effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents in clinical settings.
Anticancer Properties
The anticancer potential of 4,6-Pyrimidinediamine is noteworthy. Studies have indicated that compounds with similar structures can inhibit microtubule assembly and induce apoptosis in cancer cells. For instance, certain derivatives have been shown to enhance caspase-3 activity and cause morphological changes indicative of apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .
Compound | Biological Activity | Concentration | Effect |
---|---|---|---|
4,6-Pyrimidinediamine | Anticancer | 1 μM | Induces apoptosis |
5-Nitropyrimidine Derivative | Antimicrobial | Varies | Effective against bacterial strains |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of various pyrimidine derivatives on MDA-MB-231 cells. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that specific derivatives significantly reduced cell viability and promoted apoptosis through caspase activation .
- Case Study on Immune Modulation : Another study investigated the role of pyrimidine derivatives in modulating immune responses by inhibiting IgE/IgG signaling pathways. This highlights their potential therapeutic applications in managing allergic reactions or conditions related to immune dysfunction .
Future Directions
The unique structural features of 4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- position it as a promising candidate for further research and development. Potential future studies could focus on:
- Structural Modifications : Enhancing pharmacological properties through chemical modifications.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
- Mechanistic Studies : Further elucidating the pathways through which these compounds exert their biological effects.
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-8-4-2-3-7(5-8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOGWXLDBRUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228735 | |
Record name | N4-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450345-07-0 | |
Record name | N4-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450345-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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